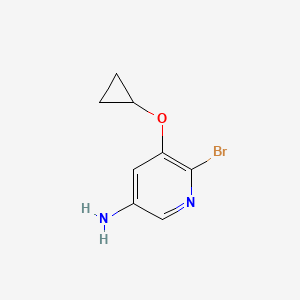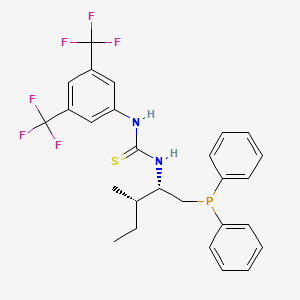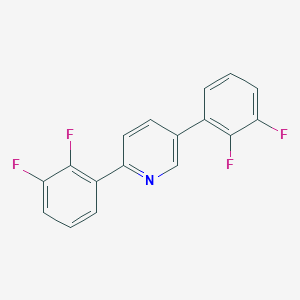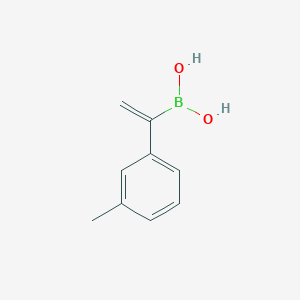![molecular formula C25H15ClO B12957338 2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)
2'-Chlorospiro[fluorene-9,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chlorospiro[fluorene-9,9’-xanthene] is a chemical compound that belongs to the spiro family of compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
The synthesis of 2’-Chlorospiro[fluorene-9,9’-xanthene] typically involves the Suzuki cross-coupling reaction. This method is widely used due to its efficiency and ability to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like chlorobenzene . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2’-Chlorospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: These reactions typically involve oxidizing agents like potassium permanganate, resulting in the formation of oxidized products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, forming reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2’-Chlorospiro[fluorene-9,9’-xanthene] has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology and Medicine:
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2’-Chlorospiro[fluorene-9,9’-xanthene] involves its interaction with molecular targets through its spiro linkage. This unique structure allows it to participate in various electronic and photophysical processes. The pathways involved include electron transfer and energy transfer mechanisms, which are crucial for its applications in optoelectronic devices.
Comparaison Avec Des Composés Similaires
2’-Chlorospiro[fluorene-9,9’-xanthene] can be compared with other similar compounds such as:
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene]: This compound has a similar structure but with a bromine atom, which can influence its reactivity and applications.
2-Bromo-7-chlorospiro[fluorene-9,9’-xanthene]:
The uniqueness of 2’-Chlorospiro[fluorene-9,9’-xanthene] lies in its specific substitution pattern, which can provide distinct electronic and photophysical properties compared to its analogs.
Propriétés
Formule moléculaire |
C25H15ClO |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
2'-chlorospiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C25H15ClO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H |
Clé InChI |
BJAJQGARIHVQDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=C4C=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


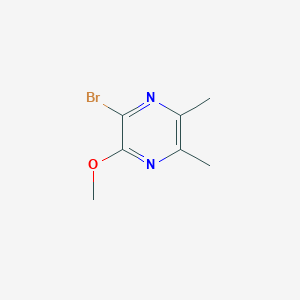
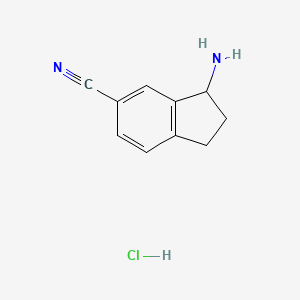

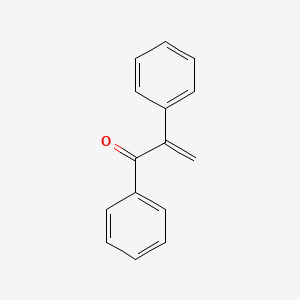
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)

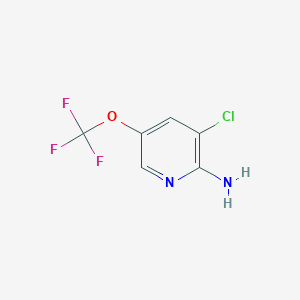
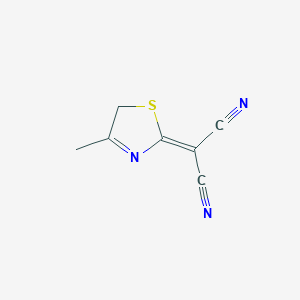

![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
